REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1([C:11](=O)[CH2:12][CH2:13][NH:14][C:15](=O)OC(C)(C)C)[CH2:10][CH2:9][CH2:8]1.O.[OH-].[Na+]>O1CCCC1>[CH3:15][NH:14][CH2:13][CH2:12][CH2:11][N:7]1[CH2:10][CH2:9][CH2:8]1 |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
2.98 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
tert-butyl (3-azetidin-1-yl-3-oxopropyl)carbamate
|
Quantity
|
5.99 g
|
Type
|
reactant
|
Smiles
|
N1(CCC1)C(CCNC(OC(C)(C)C)=O)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.98 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.98 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8.94 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
while stirring in an ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred under a nitrogen atmosphere, for 15 minutes in an ice bath and for 45 minutes at room temperature
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
It was then heated
|
Type
|
STIRRING
|
Details
|
stirred for 8 hours at 80° C. under a nitrogen atmosphere
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was further heated
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
in that order while stirring
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 3 days
|
Duration
|
3 d
|
Type
|
FILTRATION
|
Details
|
The insoluble portion was then filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CNCCCN1CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.78 g | |
YIELD: PERCENTYIELD | 82.8% | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |